

# An In-depth Technical Guide on the Solubility of Methyl 3-Aminopropanoate

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## Compound of Interest

Compound Name: Methyl 3-aminopropanoate

Cat. No.: B1212324

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This guide provides a comprehensive overview of the solubility of **methyl 3-aminopropanoate** and its commonly available hydrochloride salt. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant chemical workflows.

## Introduction

**Methyl 3-aminopropanoate**, also known as  $\beta$ -alanine methyl ester, is an organic compound featuring both a primary amine and a methyl ester functional group.<sup>[1]</sup> This structure makes it a versatile building block in organic synthesis, particularly for introducing a 3-(methoxycarbonyl)ethyl group in the creation of more complex molecules like pharmaceutical intermediates.<sup>[2]</sup> It is often handled in its more stable hydrochloride salt form, **methyl 3-aminopropanoate** hydrochloride.<sup>[2]</sup> Understanding the solubility of both the free base and its hydrochloride salt is critical for its application in synthesis, biological assays, and formulation development.

## Solubility Profile

The solubility of **methyl 3-aminopropanoate** is significantly influenced by its form (free base vs. hydrochloride salt) and the nature of the solvent.

Qualitative Solubility:

- **Methyl 3-aminopropanoate (Free Base):** This form is generally soluble in polar solvents such as water and alcohols due to the presence of hydrophilic amino and ester groups.[1]
- **Methyl 3-aminopropanoate Hydrochloride:** The hydrochloride salt is also considered soluble in polar solvents like water, methanol, and ethanol.[2]

#### Quantitative Solubility Data:

Quantitative solubility data in common organic solvents for the free base is not readily available in the reviewed literature. Most quantitative data pertains to **methyl 3-aminopropanoate hydrochloride**, which is detailed in the table below. It is important to note that solubility can be affected by factors such as purity, temperature, and the physical state of the compound.

Compound Form	Solvent/System	Solubility	Reference
Methyl 3-aminopropanoate Hydrochloride	Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (716.44 mM)	[3]
Methyl 3-aminopropanoate Hydrochloride	Dimethyl Sulfoxide (DMSO)	27.5 mg/mL (197.02 mM)	[4]
Methyl 3-aminopropanoate Hydrochloride	10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (17.91 mM)	[3]
Methyl 3-aminopropanoate Hydrochloride	10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (17.91 mM)	[3]
Methyl 3-aminopropanoate Hydrochloride	10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (17.91 mM)	[3]

Note: The discrepancy in DMSO solubility values may be due to differences in the source and purity of the compound, or the experimental conditions under which solubility was determined. Sonication or gentle heating may be used to aid dissolution.[3][4]

# Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and application of solubility data. The following sections describe relevant methodologies for stability and purity analysis, which are intrinsically linked to the compound's behavior in solution.

## 3.1. Stability Analysis via Hydrolysis

The stability of the ester group in **methyl 3-aminopropanoate** hydrochloride is pH-dependent and can be assessed through forced degradation studies.[\[5\]](#)

- Acid Hydrolysis:
  - A known concentration of the compound is dissolved in 0.1 N HCl.
  - The solution is incubated at an elevated temperature (e.g., 60°C).
  - Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
  - Samples are neutralized with NaOH before analysis by HPLC to quantify the remaining parent compound.[\[5\]](#)
- Base Hydrolysis:
  - A known concentration of the compound is dissolved in 0.1 N NaOH.
  - The solution is incubated at room temperature.
  - Due to faster degradation in basic conditions, aliquots are taken at shorter intervals (e.g., 0, 5, 15, 30, 60 minutes).[\[5\]](#)
  - Samples are neutralized with HCl and analyzed by HPLC.[\[5\]](#)

## 3.2. Purity Determination by $^1\text{H}$ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a precise method for determining the purity of **methyl 3-aminopropanoate** hydrochloride and identifying impurities that could affect solubility.[\[6\]](#)

- Sample Preparation: Approximately 10 mg of the sample is accurately weighed and placed into an NMR tube.[6]
- Solvent Addition: About 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) containing a known internal standard is added.[6]
- Dissolution: The sample is completely dissolved by vortexing.[6]
- Data Acquisition: The <sup>1</sup>H NMR spectrum is acquired, ensuring a sufficient relaxation delay for accurate signal integration. Purity is quantified by comparing the integral of the compound's characteristic signals to those of the internal standard and any identified impurities.[6]

### 3.3. HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for both stability and purity assessments.

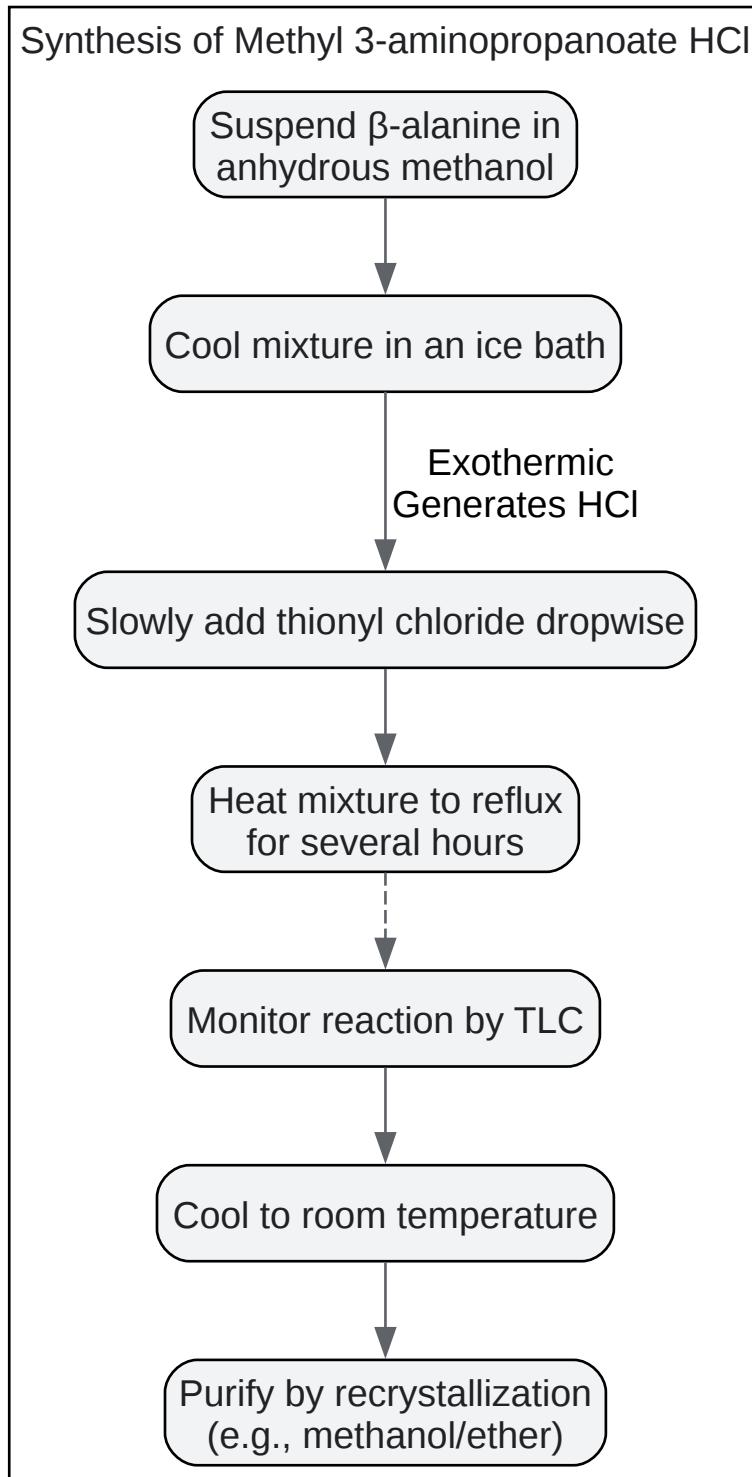
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
- Mobile Phase: A slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended to improve the stability of the compound on the column.[5]
- Flow Rate: 1.0 mL/min.[5][6]
- Detection: UV at 210 nm. For more accurate quantitation, a universal detector like an evaporative light scattering detector (ELSD) may be necessary.[5][6]
- Column Temperature: 30°C.[5]

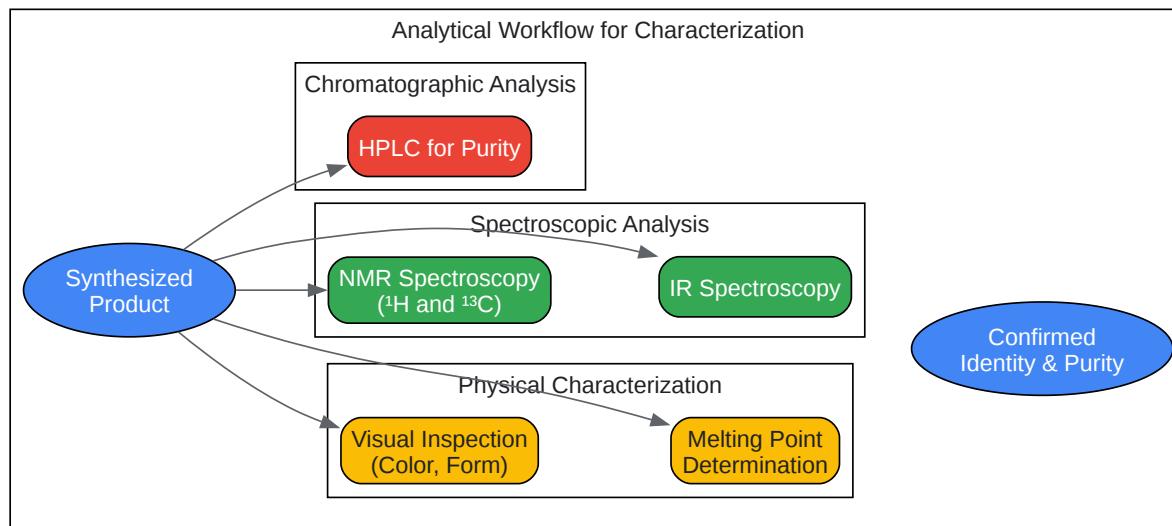
## Workflows and Logical Diagrams

Visualizing experimental and synthetic workflows can clarify the processes involved in handling and utilizing **methyl 3-aminopropanoate**.

### 4.1. Synthesis Workflow

The following diagram illustrates a typical laboratory synthesis for **methyl 3-aminopropanoate hydrochloride** from  $\beta$ -alanine.





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